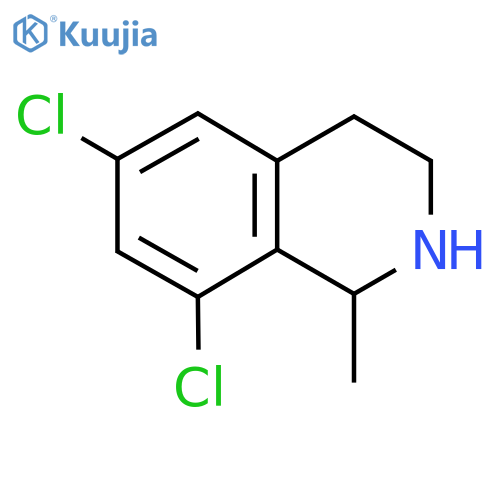Cas no 1248951-68-9 (6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline)

1248951-68-9 structure
商品名:6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 化学的及び物理的性質
名前と識別子
-
- 6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
- 6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline
-
- インチ: 1S/C10H11Cl2N/c1-6-10-7(2-3-13-6)4-8(11)5-9(10)12/h4-6,13H,2-3H2,1H3
- InChIKey: OWBHUFMBYQFPDF-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=CC2CCNC(C)C=21)Cl
計算された属性
- せいみつぶんしりょう: 215.0268547g/mol
- どういたいしつりょう: 215.0268547g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 186
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 12
6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-148863-0.05g |
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1248951-68-9 | 0.05g |
$744.0 | 2023-05-26 | ||
| Enamine | EN300-148863-5.0g |
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1248951-68-9 | 5g |
$2566.0 | 2023-05-26 | ||
| Enamine | EN300-148863-10000mg |
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1248951-68-9 | 10000mg |
$3807.0 | 2023-09-28 | ||
| Enamine | EN300-148863-250mg |
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1248951-68-9 | 250mg |
$814.0 | 2023-09-28 | ||
| Enamine | EN300-148863-5000mg |
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1248951-68-9 | 5000mg |
$2566.0 | 2023-09-28 | ||
| Enamine | EN300-148863-1000mg |
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1248951-68-9 | 1000mg |
$884.0 | 2023-09-28 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1354093-1g |
6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1248951-68-9 | 95% | 1g |
¥20685.00 | 2024-08-09 | |
| Enamine | EN300-148863-0.1g |
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1248951-68-9 | 0.1g |
$779.0 | 2023-05-26 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01000185-1g |
6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1248951-68-9 | 95% | 1g |
¥4403.0 | 2023-04-04 | |
| Enamine | EN300-148863-0.25g |
6,8-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline |
1248951-68-9 | 0.25g |
$814.0 | 2023-05-26 |
6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082
-
Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
1248951-68-9 (6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline) 関連製品
- 64328-63-8(4-(Hexyloxy)benzohydrazide)
- 922126-47-4(2-(1-benzyl-1H-indol-3-yl)-N-cyclopentylacetamide)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 98816-16-1(2-chloro-3-(3-chloro-1,2,4-thiadiazol-5-yl)sulfanylpropanenitrile)
- 1805475-03-9(6-Chloro-2-phenylpyridine-3-carbonyl chloride)
- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2279938-29-1(Alkyne-SS-COOH)
- 930858-73-4(N-(1-cyano-1,2-dimethylpropyl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide)
推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
